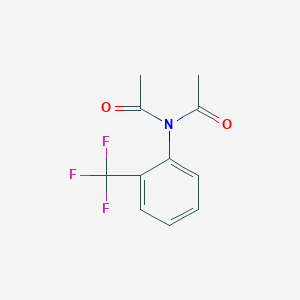![molecular formula C20H15BO2 B8330761 B-[3-(9-Phenanthrenyl)phenyl]boronic acid](/img/structure/B8330761.png)
B-[3-(9-Phenanthrenyl)phenyl]boronic acid
Vue d'ensemble
Description
B-[3-(9-Phenanthrenyl)phenyl]boronic acid is an organoboron compound that features a phenylboronic acid moiety attached to a phenanthrene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-[3-(9-Phenanthrenyl)phenyl]boronic acid typically involves the reaction of 9-bromo-phenanthrene with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
B-[3-(9-Phenanthrenyl)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or other organic solvents.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Applications De Recherche Scientifique
B-[3-(9-Phenanthrenyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which B-[3-(9-Phenanthrenyl)phenyl]boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is highly efficient and allows for the selective formation of biaryl compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the phenanthrene ring.
3-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group instead of a phenanthrene ring.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
B-[3-(9-Phenanthrenyl)phenyl]boronic acid is unique due to the presence of the phenanthrene ring, which imparts additional steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C20H15BO2 |
|---|---|
Poids moléculaire |
298.1 g/mol |
Nom IUPAC |
(3-phenanthren-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)16-8-5-7-14(12-16)20-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)20/h1-13,22-23H |
Clé InChI |
NGZGJCQVEUFTHA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Methyl-alpha-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol](/img/structure/B8330745.png)

![4-[(2-Pyridinylamino)methyl]phenol](/img/structure/B8330759.png)
![2-[(5-Amino-6-Chloro-4-pyrimidinyl)amino]ethyl cyanide](/img/structure/B8330762.png)


![Cyclopropyl-[1-(5-methyl-pyrazin-2-yl)-piperidin-4-yl]amine](/img/structure/B8330780.png)
